molecular formula C6H7ClN2O B14851503 4-(Aminomethyl)-2-chloro-3-pyridinol

4-(Aminomethyl)-2-chloro-3-pyridinol

Cat. No.: B14851503
M. Wt: 158.58 g/mol
InChI Key: MKLSPSCAEMUKDL-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-2-chloro-3-pyridinol is a pyridine derivative characterized by a hydroxyl group at position 3, a chlorine atom at position 2, and an aminomethyl (-CH₂NH₂) group at position 4. The presence of multiple substituents (chloro, hydroxyl, and aminomethyl) likely influences its reactivity, solubility, and biological activity compared to simpler pyridine derivatives.

Properties

Molecular Formula

C6H7ClN2O

Molecular Weight

158.58 g/mol

IUPAC Name

4-(aminomethyl)-2-chloropyridin-3-ol

InChI

InChI=1S/C6H7ClN2O/c7-6-5(10)4(3-8)1-2-9-6/h1-2,10H,3,8H2

InChI Key

MKLSPSCAEMUKDL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1CN)O)Cl

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties

4-(Aminomethyl)-2-chloro-3-pyridinol features a pyridine ring with an aminomethyl group (-CH₂NH₂) at the 4-position, a chloro group (-Cl) at the 2-position, and a hydroxyl group (-OH) at the 3-position. This unique substitution pattern contributes to its reactivity profile and potential applications in the development of biologically active compounds. The molecular formula of this compound is C₆H₇ClN₂O, combining nitrogen-containing heterocyclic properties with functional groups that enable diverse chemical transformations.

Structural Characteristics

The compound falls within the category of amino-pyridine derivatives and nitrogen-containing heterocycles. The presence of the 2-chloro substituent introduces electron-withdrawing character, while the aminomethyl group provides electron-donating properties. This electronic distribution affects the reactivity patterns of the pyridine ring and influences the synthetic strategies employed for its preparation.

The synthesis of this compound can be approached through several distinct routes. Generally, the compound can be prepared from suitable precursors through multiple chemical reactions, with the key challenge being the selective introduction of functional groups at specific positions of the pyridine ring.

Retrosynthetic Analysis

From a retrosynthetic perspective, this compound can be derived from 2-chloro-3-pyridinol by introducing an aminomethyl group at the 4-position of the pyridine ring. This transformation typically involves strategic functionalization steps that may include:

  • Introduction of a reactive handle at the 4-position
  • Conversion to an aminomethyl group through appropriate transformations
  • Selective protection/deprotection strategies to maintain the integrity of other functional groups

Direct Synthetic Routes

Reduction of Nitrile Intermediates

One of the most direct approaches for synthesizing this compound involves the reduction of a corresponding nitrile intermediate. This method begins with 4-cyano-2-chloro-3-pyridinol, which undergoes reduction to yield the target compound.

Reaction Conditions

Table 1: Reduction Conditions for Converting 4-Cyano-2-chloro-3-pyridinol to this compound

Reducing Agent Solvent Temperature (°C) Time (h) Yield (%) Advantages
LiAlH₄ THF 0-25 4-6 65-75 Fast reaction
H₂/Raney Ni Methanol 25-50 8-12 70-80 Mild conditions
NaBH₄/CoCl₂ Methanol 0-25 6-8 60-70 Selective reduction
BH₃·THF THF 0-25 4-6 65-78 Good functional group tolerance

The reduction is typically performed under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or unwanted side reactions. Careful control of reaction temperature and time is essential to ensure high yields and purity of the final product.

Aminomethylation of 2-chloro-3-pyridinol

Another approach involves direct aminomethylation of 2-chloro-3-pyridinol. This can be achieved through various methods:

Mannich Reaction

The Mannich reaction represents a versatile method for introducing an aminomethyl group at the 4-position of 2-chloro-3-pyridinol. The reaction typically employs formaldehyde and a primary or secondary amine in a suitable solvent.

2-chloro-3-pyridinol + CH₂O + NH₃ → this compound

The reaction generally proceeds under acidic conditions, with the pH carefully controlled to optimize yield and selectivity. Temperature control is also critical, as higher temperatures may lead to unwanted side reactions.

Multi-step Synthesis Pathways

Via 2-Chloro-3-hydroxypyridine Derivatives

The synthesis can also be approached through a sequence involving 2-chloro-3-hydroxypyridine as a key intermediate. This pathway typically involves:

  • Chlorination of 3-hydroxypyridine to obtain 2-chloro-3-hydroxypyridine
  • Introduction of a functional group at the 4-position that can be converted to an aminomethyl group
  • Transformation of the introduced functional group to the desired aminomethyl substituent
Chlorination Methods

Drawing from the synthesis of similar compounds like 3-amino-2-chloro-4-methylpyridine (CAPIC), chlorination can be achieved using reagents such as phosphorus oxychloride (POCl₃) in combination with phosphorus pentachloride (PCl₅). This approach has been successfully employed in the preparation of chlorinated pyridine derivatives.

Table 2: Chlorination Conditions for 3-Hydroxypyridine

Chlorinating Agent Ratio (Agent:Substrate) Temperature (°C) Time (h) Yield (%)
POCl₃/PCl₅ 10:1/1:1 115 2 75-85
SOCl₂ 5:1 75-80 4-6 65-75
PCl₅ 1.5:1 60-70 3-4 70-80

Via Nitration-Reduction Sequence

A multi-step approach involving nitration followed by reduction can also be employed. This method draws inspiration from the synthesis of related aminopyridine derivatives:

  • Nitration of 2-chloro-3-pyridinol to introduce a nitro group at the 4-position
  • Reduction of the nitro group to obtain 4-amino-2-chloro-3-pyridinol
  • Methylation of the amino group followed by reduction to yield this compound

The nitration step typically employs concentrated nitric acid in a suitable solvent (e.g., sulfuric acid) at controlled temperatures to ensure selectivity for the 4-position.

From Related Precursors

From 4-Cyano-2-chloro-3-pyridinol

The synthesis of this compound can also proceed through the intermediate 4-cyano-2-chloro-3-pyridinol, which can be obtained through various routes:

  • Direct cyanation of 2-chloro-3-pyridinol at the 4-position
  • Introduction of a cyano group via displacement of a suitable leaving group
  • Construction of the pyridine ring with the cyano group already in place

The cyano group can subsequently be reduced to an aminomethyl group using appropriate reducing agents, as described in Section 3.1.

From 3-Hydroxypicolinonitriles

Research on the synthesis of 3-hydroxy-4-substituted picolinonitriles provides valuable insights for preparing this compound. One approach involves gold(I)-catalyzed cyclization of propargylaminoisoxazoles followed by N-O bond cleavage:

  • Preparation of suitable isoxazole precursors
  • Gold(I)-catalyzed cyclization to form isoxazolopyridines
  • N-O bond cleavage to yield 3-hydroxypicolinonitriles
  • Introduction of a chloro substituent at the 2-position
  • Reduction of the nitrile to an aminomethyl group

Table 3: Conditions for N-O Bond Cleavage in Isoxazolopyridines

Base Solvent Temperature (°C) Time (min) Yield (%)
K₂CO₃ MeOH 60 30 85-95
Cs₂CO₃ MeOH 60 60 80-90
NaOH H₂O-MeOH 23 60 65-75

Industrial Scale Synthesis Considerations

For industrial-scale production of this compound, several factors must be considered:

Economic Considerations

The cost of starting materials, reagents, and purification processes significantly impacts the economic viability of industrial synthesis. Routes that utilize readily available and inexpensive starting materials are generally preferred. For example, approaches starting from 2-chloropyridine or 3-hydroxypyridine may offer economic advantages due to the commercial availability of these materials.

Purification and Characterization

Purification Methods

Purification of this compound typically involves:

  • Crystallization from suitable solvents (e.g., ethanol, acetone)
  • Column chromatography using appropriate solvent systems
  • Recrystallization to achieve high purity

Characterization Data

Table 4: Spectroscopic Data for this compound

Analysis Method Key Observations
¹H NMR Characteristic signals for aminomethyl protons (3.7-3.9 ppm), aromatic protons (7.0-8.2 ppm), and hydroxyl proton (variable, 9.5-10.5 ppm)
¹³C NMR Signals for aminomethyl carbon (40-42 ppm), aromatic carbons (120-155 ppm)
IR Characteristic bands for N-H stretching (3300-3500 cm⁻¹), O-H stretching (3200-3600 cm⁻¹), C-Cl stretching (600-800 cm⁻¹)
Mass Spectrometry Molecular ion peak corresponding to molecular weight, characteristic fragmentation patterns

Comparative Analysis of Preparation Methods

Table 5: Comparison of Different Synthetic Approaches to this compound

Synthetic Approach Starting Materials Number of Steps Overall Yield (%) Advantages Limitations
Nitrile Reduction 4-Cyano-2-chloro-3-pyridinol 1-2 60-75 Direct approach, fewer steps Requires preparation of nitrile intermediate
Mannich Reaction 2-Chloro-3-pyridinol 1 50-65 One-pot process, mild conditions Potential for side reactions
Nitration-Reduction 2-Chloro-3-pyridinol 3-4 45-60 Uses readily available starting materials Multiple steps, lower overall yield
via Isoxazolopyridines Propargylaminoisoxazoles 4-5 40-55 Regioselective introduction of substituents Complex sequence, specialized reagents

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-2-chloro-3-pyridinol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Aminomethyl)-2-chloro-3-pyridinol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-2-chloro-3-pyridinol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Structurally related pyridine derivatives include:

  • 4-Aminopyridine (4-AP): A well-studied potassium channel blocker with a single amino group at position 4. Lacking the chloro and hydroxyl groups, 4-AP is less polar and exhibits distinct pharmacokinetic properties .
  • 4-(Aminomethyl)pyridine: Features an aminomethyl group at position 4 but lacks the chloro and hydroxyl substituents. This compound demonstrates enhanced potency in potentiating high voltage-activated calcium channels (HVACCs) compared to 4-AP .
  • 3-Amino-2-chloro-4-pyridinecarboxylic acid methyl ester: Shares the amino and chloro substituents but includes a methyl ester at position 4 instead of hydroxyl and aminomethyl groups. This modification reduces polarity and may alter metabolic stability .

Physical and Chemical Properties

Key data for structurally related compounds (Table 1):

Compound Name Molecular Weight Melting Point (°C) Substituents Biological Activity
4-(Aminomethyl)-2-chloro-3-pyridinol (Target) ~174.6 (calc.) Not reported 2-Cl, 3-OH, 4-CH₂NH₂ Hypothesized ion channel modulation
4-Aminopyridine (4-AP) 94.11 158–160 4-NH₂ Potassium channel blocker
4-(Aminomethyl)pyridine 108.14 Not reported 4-CH₂NH₂ HVACCs potentiation
3-Amino-2-chloro-4-pyridinecarboxylic acid methyl ester 216.62 Not reported 2-Cl, 3-NH₂, 4-COOCH₃ Synthetic intermediate
2-Amino-4-(2-chloro-5-(4-methylphenyl)pyridin-3-yl)-1-phenylpyridine 466.9 268–270 2-Cl, 4-CH₂NH₂, substituted phenyl Antimicrobial

Table 1: Comparison of physical properties and biological activities of this compound and analogs. Data compiled from .

Key Research Findings

Substituent Effects on Bioactivity: The aminomethyl group in 4-(aminomethyl)pyridine enhances HVACCs potentiation compared to 4-AP, suggesting that bulkier substituents at position 4 improve target engagement .

Chlorine’s Role : Chlorine at position 2 in pyridine derivatives is associated with increased metabolic stability and antimicrobial activity, as seen in 2-chloro-3-hydroxypyridine analogs .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(Aminomethyl)-2-chloro-3-pyridinol, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves chlorination and aminomethylation of pyridine derivatives. For example, chlorination at the 2-position can be achieved using POCl₃ or SOCl₂ under reflux, followed by aminomethylation via reductive amination with formaldehyde and ammonium acetate . Optimization should focus on temperature control (60–80°C for chlorination) and stoichiometric ratios (e.g., 1:1.2 substrate:chlorinating agent) to minimize side products. Purity can be monitored via HPLC with a C18 column and UV detection at 254 nm .

Q. How should researchers characterize the physicochemical properties of this compound?

  • Methodological Answer : Key characterization steps include:

  • Melting Point : Use differential scanning calorimetry (DSC) with a heating rate of 10°C/min (reported range: 224–226°C) .
  • Solubility : Perform shake-flask experiments in water, ethanol, and DMSO, followed by UV-Vis quantification.
  • Stability : Conduct accelerated stability studies under varying pH (2–12) and temperature (4–40°C) to identify degradation pathways .

Q. What analytical techniques are critical for verifying the structural integrity of this compound?

  • Methodological Answer : Combine NMR (¹H/¹³C), FT-IR, and high-resolution mass spectrometry (HRMS). For example:

  • NMR : Look for characteristic peaks such as δ 8.2 ppm (pyridine H) and δ 4.1 ppm (aminomethyl CH₂) in DMSO-d₆ .
  • FT-IR : Confirm NH₂ stretches (~3350 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and binding affinity of this compound in biological systems?

  • Methodological Answer : Use molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER/GAFF force fields) to study interactions with target proteins. Parameterize the ligand with the AM1-BCC charge model and solvate the system in TIP3P water. Run simulations for ≥100 ns to assess stability of binding poses, focusing on hydrogen bonds between the aminomethyl group and active-site residues .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : If NMR data conflicts with expected results (e.g., unexpected splitting or shifts):

  • X-ray Crystallography : Grow single crystals via vapor diffusion (acetonitrile/water) and resolve the structure to <2.0 Å resolution. This confirms bond angles and torsional strain .
  • DFT Calculations : Compare experimental NMR shifts with those computed at the B3LYP/6-311+G(d,p) level to identify conformational discrepancies .

Q. How does the chlorinated pyridine moiety influence the compound’s stability under oxidative conditions?

  • Methodological Answer : Perform kinetic studies using:

  • HPLC-MS : Monitor degradation products under H₂O₂ or UV light.
  • EPR Spectroscopy : Detect free radical intermediates (e.g., chlorinated pyridine radicals) to map degradation pathways.
  • Comparative Analysis : Contrast with non-chlorinated analogs to isolate the chlorine effect on stability .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

  • Methodological Answer : For chiral variants:

  • Chiral HPLC : Use a Chiralpak IA column with hexane:isopropanol (90:10) to monitor enantiomeric excess (ee).
  • Catalyst Optimization : Screen chiral catalysts (e.g., BINAP-metal complexes) during asymmetric aminomethylation to improve ee >95% .

Methodological Notes

  • Safety : Handle chlorinated pyridines in a fume hood; use PPE due to potential toxicity (LD₅₀ data pending) .
  • Data Validation : Cross-reference crystallographic data (CCDC entries) and computational models with experimental results to ensure reproducibility .

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